molecular formula C13H24N2O2 B14592848 1-Octyl-5-oxoprolinamide CAS No. 61468-74-4

1-Octyl-5-oxoprolinamide

Cat. No.: B14592848
CAS No.: 61468-74-4
M. Wt: 240.34 g/mol
InChI Key: LHLVAAVPUPSLRV-UHFFFAOYSA-N
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Description

1-Octyl-5-oxoprolinamide is an organic compound that falls under the category of amides It is characterized by the presence of an octyl group attached to the nitrogen atom of a 5-oxoprolinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octyl-5-oxoprolinamide can be synthesized through several methods. One common approach involves the reaction of 5-oxoprolinamide with octylamine under controlled conditions. The reaction typically requires a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Octyl-5-oxoprolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the octyl chain.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of amides to amines.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of octylamine and 5-oxoprolinamide derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Octyl-5-oxoprolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-octyl-5-oxoprolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in fatty acid synthesis, leading to altered metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-Octyl-5-oxoprolinamide can be compared with other similar compounds, such as:

Properties

CAS No.

61468-74-4

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

1-octyl-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C13H24N2O2/c1-2-3-4-5-6-7-10-15-11(13(14)17)8-9-12(15)16/h11H,2-10H2,1H3,(H2,14,17)

InChI Key

LHLVAAVPUPSLRV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(CCC1=O)C(=O)N

Origin of Product

United States

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